4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine
Description
Properties
IUPAC Name |
4-(1,3-thiazol-4-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-2-4-12-11(3-1)14(5-6-15-12)7-10-8-16-9-13-10/h8-9,11-12H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWUORNOPDEYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(CCO2)CC3=CSC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazole derivative with an amine and a formaldehyde source under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process . Additionally, the optimization of reaction conditions and the use of catalysts can further improve the yield and reduce the production costs .
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine can undergo various types of chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the thiazole ring .
Scientific Research Applications
4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . Additionally, the compound can modulate immune responses by affecting cytokine levels and signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of 4-[(1,3-Thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine and Analogues
Structural Differences and Implications
- Saturation of the Benzoxazine Core: The octahydro ring in the target compound distinguishes it from unsaturated analogs like 3-oxo-2,3-dihydro-1,4-benzoxazines.
- Thiazole vs. Oxadiazole/Thiadiazole Substituents : The 1,3-thiazole group in the target compound offers a sulfur atom for hydrogen bonding, contrasting with the oxygen-rich 1,2,4-oxadiazole derivatives. Thiazoles generally exhibit stronger antimicrobial activity due to enhanced membrane permeability .
- Functional Group Positioning : Derivatives like 6-methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine () replace the thiazole with thiophene, altering electronic density and steric bulk, which may reduce target specificity .
Biological Activity
The compound 4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine is a member of the benzoxazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
This compound features a benzoxazine core fused with a thiazole ring. Its unique structure contributes to its biological activities. The molecular formula is , indicating the presence of nitrogen and sulfur, which are often associated with bioactivity in organic compounds.
Anticancer Activity
Recent studies have demonstrated that benzoxazine derivatives exhibit significant anticancer properties. For instance, compounds derived from eugenol have shown promising results in reducing tumor weight and incidence rates in vivo. In a study conducted by researchers, several benzoxazine derivatives were tested against the MCF7 breast cancer cell line, revealing cytotoxic effects attributed to their lipophilicity and ability to penetrate cell membranes effectively .
Table 1: Anticancer Activity of Benzoxazine Derivatives
| Compound | Tumor Weight Reduction (%) | Cell Line Tested |
|---|---|---|
| 5A | 65 | MCF7 |
| 4A | 60 | MCF7 |
| 4B | 45 | MCF7 |
The mechanism behind the anticancer activity may involve apoptosis induction rather than antioxidant mechanisms, as evidenced by tumor shrinkage observed in animal models .
Antimicrobial Activity
Benzoxazine derivatives have also been evaluated for their antimicrobial properties. A study highlighted that certain derivatives possess inhibitory effects against various fungal pathogens, including Helminthosporium turcicum and Fusarium culmorum. The effectiveness of these compounds varies with concentration .
Table 2: Antimicrobial Activity Against Fungal Pathogens
| Pathogen | Concentration (ppm) | % Inhibition |
|---|---|---|
| Sclerotium rolfsii | 1000 | 52.3 |
| Rhizoctonia solani | 1000 | 0 |
The data indicate that while some derivatives exhibit strong antifungal activity, others may not be effective against specific pathogens due to structural barriers preventing interaction .
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : The compound appears to promote programmed cell death in cancer cells by elevating reactive oxygen species levels.
- Enzyme Inhibition : Benzoxazines are known to inhibit serine proteases through acylation mechanisms, which may play a role in their anticancer and antimicrobial activities.
- Cell Membrane Penetration : The lipophilic nature of these compounds enhances their ability to cross cellular membranes, facilitating their therapeutic effects.
Case Studies
Several case studies have documented the efficacy of benzoxazine derivatives in clinical settings. For example:
- A study on eugenol-derived benzoxazines indicated significant tumor reduction in murine models.
- Clinical trials involving similar compounds showed promising results in reducing infection rates in patients with resistant fungal infections.
Q & A
Q. Table 1: Example Reaction Conditions
| Reagent | Solvent | Base | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 5-(Chloromethyl)-oxadiazole | DMF | Cs₂CO₃ | 16–18 | 65–75 | |
| 2-Methyl-1,3-thiazole | Ethanol | NaOH | 12 | 58 |
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural elucidation employs:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for thiazole protons (δ 7.5–8.5 ppm) and benzoxazine protons (δ 3.0–4.5 ppm) .
- IR : Identify C=N (1650 cm⁻¹) and C-O (1250 cm⁻¹) stretches .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) .
- X-ray crystallography : Resolve stereochemistry of the octahydrobenzoxazine ring .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Data | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 4.25 (s, 2H, CH₂-thiazole), δ 3.80 (m, 4H, benzoxazine) | |
| IR | 1650 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O) |
Advanced: How can researchers optimize reaction yields for this compound’s synthesis?
Methodological Answer:
Optimization strategies include:
- Catalyst screening : Transition metals (e.g., Pd) or organocatalysts to accelerate coupling steps .
- Temperature control : Reactions at 60–80°C improve kinetics without decomposition .
- Solvent polarity : Higher polarity solvents (e.g., DMF) enhance nucleophilicity of intermediates .
Experimental Design Tip : Use a factorial design to test variables (temperature, base, solvent) and analyze yield via HPLC .
Advanced: What strategies resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-validation : Compare NMR data with computational predictions (DFT calculations) .
- Isotopic labeling : Use deuterated analogs to confirm proton assignments in complex regions (e.g., overlapping benzoxazine signals) .
- 2D NMR : Employ COSY and HSQC to resolve ambiguous coupling patterns .
Case Study : In benzoxazine derivatives, X-ray crystallography resolved discrepancies between predicted and observed NOESY correlations .
Advanced: How to design experiments to study its biological activity?
Methodological Answer:
Q. Table 3: Example Biological Screening Results
| Modification Site | Assay Type | Activity (IC₅₀, μM) | Source |
|---|---|---|---|
| Thiazole substitution | Kinase inhibition | 0.45 | |
| Benzoxazine ring size | Cytotoxicity | 12.3 |
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritants (e.g., DMF) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
Advanced: What computational methods are used to study its reactivity?
Methodological Answer:
- Molecular docking : Predict binding affinity to biological targets (e.g., using AutoDock Vina) .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., nucleophilic benzoxazine nitrogen) .
- MD simulations : Study conformational stability in solvated systems (e.g., GROMACS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
